Guanfacine-13C,d5 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

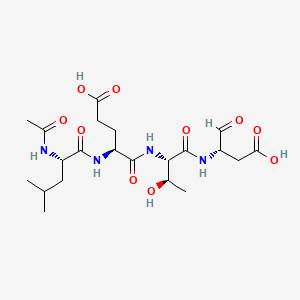

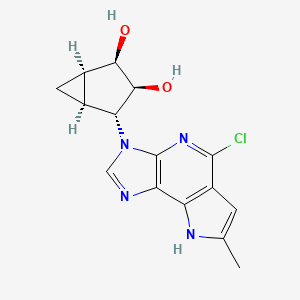

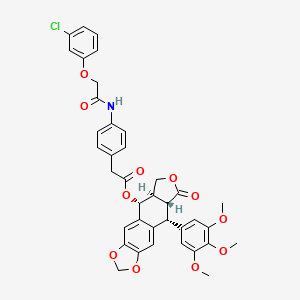

Guanfacine-13C,d5 (hydrochloride) is a labeled compound used primarily in scientific research. It is a deuterium and carbon-13 labeled version of Guanfacine hydrochloride, which is an orally active noradrenergic α2A agonist. Guanfacine hydrochloride is known for its high selectivity for the α2A receptor subtype and is used in the treatment of various cognitive disorders, including attention deficit hyperactivity disorder (ADHD) and Tourette’s syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Guanfacine hydrochloride involves several steps. One method starts with 2,6-dichlorobenzene acetic acid and methanol, which undergo an esterification reaction catalyzed by concentrated sulfuric acid to form 2,6-dichlorobenzene methyl acetate. This intermediate is then reacted with guanidine hydrochloride in the presence of industrial-grade sodium ethoxide-ethanol solution to yield Guanfacine. Finally, Guanfacine is dissolved in absolute ethyl alcohol and reacted with hydrogen chloride ethanol solution to obtain Guanfacine hydrochloride .

Industrial Production Methods

Industrial production methods for Guanfacine hydrochloride focus on optimizing yield and purity while minimizing environmental impact. The process typically involves catalyzing and condensing reactions, ammonolysis, and purification steps. The reaction conditions are designed to be gentle and energy-efficient, reducing total reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Guanfacine-13C,d5 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Guanfacine-13C,d5 (hydrochloride) may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Guanfacine-13C,d5 (hydrochloride) is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Its applications include:

Chemistry: Used in reaction mechanism studies and isotope labeling experiments.

Biology: Employed in studies of receptor binding and signal transduction pathways.

Medicine: Investigated for its effects on cognitive disorders, particularly ADHD and Tourette’s syndrome.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Guanfacine-13C,d5 (hydrochloride) exerts its effects by acting as a selective α2A adrenergic receptor agonist. This action reduces the effects of the sympathetic nervous system on the heart and circulatory system, leading to decreased peripheral vascular resistance and heart rate. In the prefrontal cortex, it strengthens network connectivity by inhibiting cAMP-PKA-K+ channel signaling, enhancing neuronal firing, and improving cognitive functions .

Comparison with Similar Compounds

Similar Compounds

Clonidine: Another α2 adrenergic receptor agonist used for similar therapeutic purposes.

Dexmedetomidine: A more selective α2 adrenergic receptor agonist with sedative and analgesic properties.

Methyldopa: An α2 adrenergic receptor agonist used primarily for hypertension.

Uniqueness

Guanfacine-13C,d5 (hydrochloride) is unique due to its labeled isotopes, which provide distinct advantages in research applications. Its high selectivity for the α2A receptor subtype also distinguishes it from other similar compounds, making it particularly effective in treating cognitive disorders .

Properties

Molecular Formula |

C9H10Cl3N3O |

|---|---|

Molecular Weight |

288.6 g/mol |

IUPAC Name |

2,2-dideuterio-N-(diamino(113C)methylidene)-2-(2,6-dichloro-3,4,5-trideuteriophenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H/i1D,2D,3D,4D2,9+1; |

InChI Key |

DGFYECXYGUIODH-CXUAHUAISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)C([2H])([2H])C(=O)N=[13C](N)N)Cl)[2H].Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

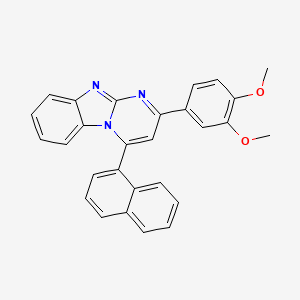

![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)

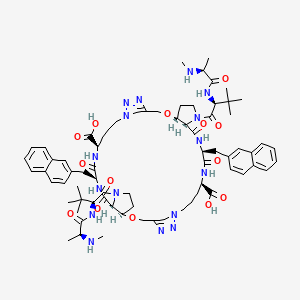

![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)